N-(3,3-Diethoxypropyl)acetamide

Overview

Description

Mechanism of Action

Target of Action

N-(3,3-Diethoxypropyl)acetamide is a derivative of acetamide . The primary target of acetamide is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium .

Mode of Action

As a derivative of acetamide, it may interact with the aliphatic amidase expression-regulating protein, potentially influencing the regulation of amidase expression .

Biochemical Pathways

It is used as an intermediate in the preparation of piperidine and homopiperidine derivatives, which are inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-hsd3) . This suggests that it may play a role in the regulation of steroid hormone metabolism.

Pharmacokinetics

Its molecular weight (18925200), LogP (175200), and PSA (5105000) suggest that it may have reasonable bioavailability .

Result of Action

Its use as an intermediate in the synthesis of 17β-hsd3 inhibitors suggests that it may contribute to the inhibition of this enzyme, potentially affecting steroid hormone metabolism .

Preparation Methods

N-(3,3-Diethoxypropyl)acetamide can be synthesized through a reaction involving 3,3-diethoxypropylamine and acetyl chloride . The reaction typically occurs under controlled conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reagents and conditions, with additional purification steps to meet commercial standards .

Chemical Reactions Analysis

N-(3,3-Diethoxypropyl)acetamide undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

N-(3,3-Diethoxypropyl)acetamide is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of piperidine and homopiperidine derivatives.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Industry: It is used in the production of specialized chemicals and pharmaceuticals.

Comparison with Similar Compounds

N-(3,3-Diethoxypropyl)acetamide can be compared with other similar compounds, such as:

N-(3-oxopropyl)acetamide: This compound has a similar structure but differs in its functional groups and reactivity.

3,3-diethoxypropylamine: A precursor in the synthesis of this compound, it shares some chemical properties but has different applications.

The uniqueness of this compound lies in its specific interactions with enzymes and its role as an intermediate in the synthesis of various derivatives .

Biological Activity

N-(3,3-Diethoxypropyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its antioxidant, anticancer, and other relevant biological properties, supported by data tables and research findings.

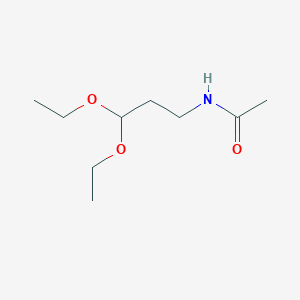

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₉NO₃

- CAS Number : 21485402

This compound is characterized by its diethoxypropyl group attached to an acetamide moiety, which may influence its biological interactions.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of various acetamides, including this compound. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in biological systems.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating antioxidant activity. In a comparative study, this compound exhibited significant radical scavenging capabilities.

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| This compound | 65.4 | 1.2 times lower |

| Ascorbic Acid | 78.5 | - |

This data suggests that while this compound is effective, it is less potent than ascorbic acid, a well-known antioxidant .

Anticancer Activity

The anticancer potential of this compound was investigated using various cancer cell lines. The MTT assay was employed to assess cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells.

Cytotoxicity Results

| Cell Line | IC₅₀ (µM) | % Cell Viability at 50 µM |

|---|---|---|

| U-87 | 25 | 40% |

| MDA-MB-231 | 35 | 55% |

The results indicate that this compound significantly reduces cell viability in both cell lines, with a more pronounced effect on U-87 cells .

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Radical Scavenging : By neutralizing free radicals, it may protect cellular components from oxidative damage.

- Cell Cycle Arrest : Potential interference with cell cycle progression in cancer cells could lead to apoptosis.

- Protein Interaction : Binding studies suggest that this compound may interact with specific proteins involved in cell signaling pathways .

Case Studies and Research Findings

A case study highlighted the application of this compound in a therapeutic context. In vitro studies demonstrated that the compound could enhance the efficacy of existing chemotherapeutics when used in combination therapies.

Example Case Study

In a study involving U-87 glioblastoma cells:

- Combination Treatment : this compound was combined with doxorubicin.

- Outcome : The combination resulted in a 30% increase in apoptosis compared to doxorubicin alone.

This suggests a synergistic effect that could be beneficial for future therapeutic strategies .

Properties

IUPAC Name |

N-(3,3-diethoxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-4-12-9(13-5-2)6-7-10-8(3)11/h9H,4-7H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEASJBZSJYMFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCNC(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.